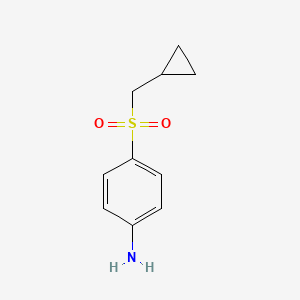
4-Cyclopropylmethanesulfonylaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Functionalized Cyclopropanes
Davies et al. (1996) discussed a method for synthesizing functionalized cyclopropanes using rhodium N-(arylsulfonyl)prolinate, which has potential applications in various chemical syntheses (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
New Cyclopropanone Equivalent
Liu, An, Jiang, and Chen (2008) identified 1-(arylsulfonyl)cyclopropanol as a new cyclopropanone equivalent, providing a novel synthesis route for 1-alkynyl cyclopropylamines (Liu, An, Jiang, & Chen, 2008).
Synthesis of Organic Compounds with Therapeutic Potential
Apostol et al. (2019) explored the synthesis, characterization, and cytotoxicity assessment of organic compounds containing the 4-(phenylsulfonyl)phenyl fragment, highlighting their potential therapeutic applications (Apostol, Bărbuceanu, Socea, Draghici, Şaramet, Iscrulescu, & Olaru, 2019).
Catalytic Cyclopropanation of Electron Deficient Alkenes
Aggarwal et al. (2000) discussed the cyclopropanation of alkenes mediated by chiral and achiral sulfides, using phenyldiazomethane and ethyl diazoacetate, which is significant for chemical synthesis applications (Aggarwal, Smith, Hynd, Jones, Fieldhouse, & Spey, 2000).
Ring Enlargement of Cycloalkanones
Toyama, Aoyama, and Shioiri (1982) utilized benzylsulfonyldiazomethane for ring enlargement of cycloalkanones, a key step in various synthetic pathways (Toyama, Aoyama, & Shioiri, 1982).
Unique Chemical Transformations of Cyclopropenes
Weatherhead-Kloster and Corey (2006) highlighted unique transformations and product synthesis from chiral 2-cyclopropenyl-4-tolyl sulfones, which are valuable for their unusual strain and reactivity (Weatherhead-Kloster & Corey, 2006).
Complete Amino Acid Analysis of Proteins
Simpson, Neuberger, and Liu (1976) presented a method for amino acid analysis of proteins, using 4 N methanesulfonic acid, a technique essential for protein chemistry and biochemistry research (Simpson, Neuberger, & Liu, 1976).
Propriétés
IUPAC Name |
4-(cyclopropylmethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9-3-5-10(6-4-9)14(12,13)7-8-1-2-8/h3-6,8H,1-2,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFHFCMMGNBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylmethanesulfonylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



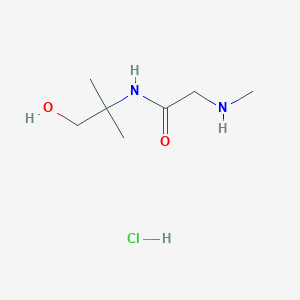
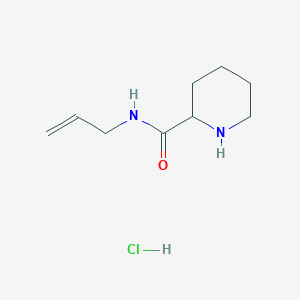
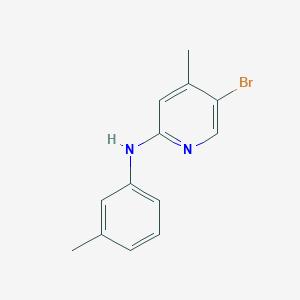

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
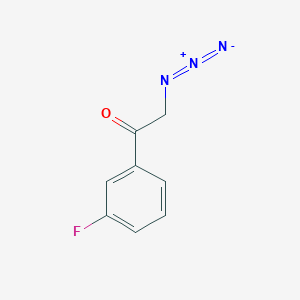
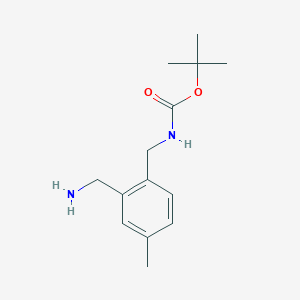
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)

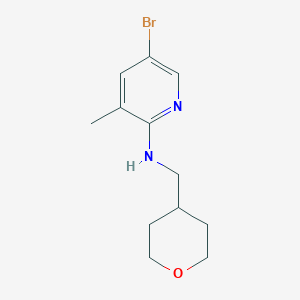
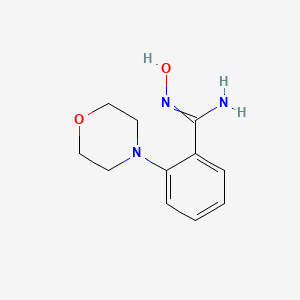
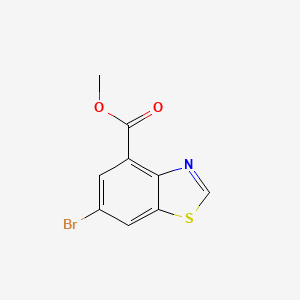
![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)
